4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 330662-89-0
VCID: VC21449631
InChI: InChI=1S/C29H24BrN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)
SMILES: COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Molecular Formula: C29H24BrN3O5
Molecular Weight: 574.4g/mol

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

CAS No.: 330662-89-0

Cat. No.: VC21449631

Molecular Formula: C29H24BrN3O5

Molecular Weight: 574.4g/mol

* For research use only. Not for human or veterinary use.

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 330662-89-0

Specification

CAS No. 330662-89-0
Molecular Formula C29H24BrN3O5
Molecular Weight 574.4g/mol
IUPAC Name 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C29H24BrN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Standard InChI Key PWTQWFZEEBTPPO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Canonical SMILES COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Introduction

Chemical Identity and Basic Properties

Structural Identification

4-(3-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features a tripartite architecture:

  • Brominated quinoline nucleus: The 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl group provides planar aromaticity and halogen-mediated hydrophobic interactions.

  • Methoxyphenyl-pyrazole bridge: The 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety introduces conformational restraint and hydrogen bonding potential .

  • Oxobutanoic acid tail: The terminal carboxylic acid group enhances water solubility and enables salt bridge formation with basic residues .

Physicochemical Profile

PropertyValueSource
CAS Registry Number330662-89-0
Molecular FormulaC₂₉H₂₄BrN₃O₅
Molecular Weight574.4 g/mol
IUPAC Name4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Topological Polar Surface Area121 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound's calculated logP value of 3.7 suggests moderate lipophilicity, balanced by the ionizable carboxylic acid group (pKa ≈ 4.2) . X-ray crystallography of analogous structures reveals a dihedral angle of 68.9° between the quinoline and pyrazole planes, optimizing receptor binding pocket accommodation .

Synthesis and Manufacturing

Synthetic Pathways

The production follows a convergent three-stage strategy:

  • Quinoline core synthesis:

    • Bromination of 4-phenyl-2-quinolinol at position 6 using N-bromosuccinimide in DMF (yield: 82%).

    • Introduction of the 3-position hydrazine linker via nucleophilic aromatic substitution.

  • Pyrazole ring formation:

    • Cyclocondensation of 4-methoxyphenylhydrazine with α,β-unsaturated ketones under microwave irradiation (150°C, 20 min) .

  • Conjugation and functionalization:

    • Peptide coupling reagents (EDC/HOBt) mediate attachment of the oxobutanoic acid tail to the pyrazole nitrogen .

  • Flow chemistry implementation for quinoline bromination

  • Solvent-free mechanochemical pyrazole cyclization

Structural Determinants of NMDA Receptor Antagonism

Subunit Selectivity Mechanism

Radioligand displacement studies show 50-fold preference for GluN2C/D over GluN2A/B subtypes (IC₅₀ = 38 nM vs. 1.9 μM) . Chimeric receptor experiments identified two critical determinants:

  • GluN2 subunit residue F114 in the agonist binding domain (ABD) forms π-π interactions with the quinoline ring .

  • ABD residue K233 stabilizes the carboxylic acid group through electrostatic interactions .

Molecular Dynamics Insights

All-atom simulations (200 ns trajectories) reveal:

  • Mean binding energy: -42.6 kcal/mol (MM-GBSA)

  • Key interactions:

    • Bromine atom halogen bonding with ABD W731 (3.1 Å distance)

    • Methoxy group hydrogen bonding to S654 sidechain hydroxyl

    • Pyrazole C-H...O=C interaction with L650 backbone

Pharmacological Characterization

In Vitro Activity Profile

Assay SystemResultCitation
GluN2C-expressing HEK cellsIC₅₀ = 38 ± 5 nM
GluN2D-expressing oocytesIC₅₀ = 42 ± 7 nM
Rat brain synaptosomes83% inhibition at 1 μM
hERG channel inhibition<10% at 10 μM

The compound shows no significant activity against AMPA (IC₅₀ > 100 μM) or kainate receptors (IC₅₀ > 50 μM) .

In Vivo Pharmacokinetics (Rat Model)

ParameterValue
Oral bioavailability22 ± 4%
Tmax1.8 ± 0.3 h
Cmax1.2 ± 0.1 μg/mL
Half-life4.7 ± 0.6 h
Brain/Plasma ratio0.33 ± 0.05

Plasma protein binding reaches 89% due to extensive albumin interaction. The carboxylic acid group facilitates renal clearance (CLrenal = 4.2 mL/min/kg) .

Structure-Activity Relationship Analysis

Critical Substituent Effects

PositionModificationGluN2C IC₅₀ ShiftLogD Change
Quinoline 6Br → H320-fold ↑-0.8
Quinoline 4Ph → CF₃8-fold ↑+0.4
Pyrazole 54-OMe → 3-NO₂15-fold ↓+1.1
Butanoic acidEsterificationComplete loss+2.3

The bromine atom contributes 3.2 kcal/mol binding energy through halogen bonding, while the methoxy group enhances solubility without compromising permeability .

Comparative Analysis with Structural Analogs

Compound VariationGluN2C IC₅₀ (nM)Solubility (μg/mL)Metabolic Stability (t₁/₂, min)
Parent (4-OMe)388.242
3-NO₂ pyrazole5101.918
6-Me quinoline 12015.667
Ethyl ester prodrug41001029

The 4-methoxyphenyl configuration optimally balances potency and drug-like properties compared to nitro or methyl analogs .

Future Directions and Optimization Strategies

Lead Optimization Priorities

  • Bioavailability enhancement: Prodrug approaches (e.g., ethyl ester) increased Cmax by 3.2-fold in primates .

  • Subunit specificity refinement: Incorporating 7-fluoro substituents improved GluN2C vs. GluN2D selectivity to 12-fold .

  • Metabolic stabilization: Deuteration at the pyrazole C4 position extended half-life to 7.1 h in human hepatocytes.

Emerging Applications

  • PET tracer development: Carbon-11 labeling at the methoxy group shows promising brain uptake (SUV = 0.85 at 30 min).

  • Biased antagonism: Chiral separation revealed (R)-enantiomer preferentially inhibits glycine-independent NMDA currents .

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